1,4,6,7-Tetrachlorophthalazine
Overview
Description
1,4,6,7-Tetrachlorophthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are bicyclic N-heterocycles, which have attracted significant attention due to their valuable biological and pharmacological activities . The compound is characterized by the presence of four chlorine atoms attached to the phthalazine ring, making it a unique derivative within this class.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4,6,7-Tetrachlorophthalazine can be synthesized through various synthetic routes. One common method involves the reaction of benzoxazinone derivatives with appropriate reagents under controlled conditions . For instance, the reaction of benzoxazinone derivative 3 with benzyl amine in ethanol can yield phthalazine derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using readily available and inexpensive scaffolds. The process often includes refluxing specific precursors in solvents like dioxane or pyridine to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
1,4,6,7-Tetrachlorophthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the chlorine atoms or the phthalazine ring itself.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, benzyl amine, and thiocarbonohydrazide. Reaction conditions often involve refluxing in solvents like ethanol, dioxane, or pyridine .
Major Products Formed
The major products formed from these reactions include various phthalazine derivatives with different functional groups, such as oxophthalazin-2(1H)-yl) acetohydrazide and triazine-containing systems .
Scientific Research Applications
1,4,6,7-Tetrachlorophthalazine has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,4,6,7-Tetrachlorophthalazine involves its interaction with various molecular targets and pathways. For instance, phthalazine derivatives are known to inhibit enzymes like cyclooxygenase-2 (COX-2) and bind to gamma-aminobutyric acid (GABA) receptors . These interactions contribute to their pharmacological effects, such as anti-inflammatory and anticonvulsant activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,4,6,7-Tetrachlorophthalazine include:
1,4-Dichlorophthalazine: A phthalazine derivative with two chlorine atoms.
1,6,7,12-Tetrachloroperylene-3,4,9,10-tetracarboxylic dianhydride: A compound with four chlorine atoms, used in the synthesis of perylene derivatives.
Uniqueness
This compound is unique due to the presence of four chlorine atoms on the phthalazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
1,4,6,7-tetrachlorophthalazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4N2/c9-5-1-3-4(2-6(5)10)8(12)14-13-7(3)11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUMZRLMXYRAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)C(=NN=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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